![molecular formula C21H22Cl2N2O2 B4414116 {4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4414116.png)
{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride
Overview
Description
{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride, also known as VUF-6002, is a chemical compound that has been studied for its potential use in scientific research. It is a selective antagonist of the histamine H3 receptor, which is involved in regulating neurotransmitter release in the brain. In
Mechanism of Action
The histamine H3 receptor is a G protein-coupled receptor that is primarily expressed in the brain. It is involved in regulating the release of various neurotransmitters, including histamine, dopamine, and serotonin. {4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride acts as a selective antagonist of the H3 receptor, blocking its activity and thereby modulating neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate neurotransmitter release in the brain, leading to changes in behavior and cognition. Specifically, it has been shown to enhance cognitive function in animal models, suggesting that it could have potential therapeutic applications for cognitive disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using {4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride in lab experiments is its selectivity for the histamine H3 receptor, which allows for more precise modulation of neurotransmitter release. However, one limitation is that its effects may vary depending on the specific brain region and neurotransmitter system being studied.
Future Directions
There are several potential future directions for research on {4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride. One area of interest is its potential therapeutic applications for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use in studying the role of the histamine H3 receptor in regulating neurotransmitter release in the brain. Additionally, further research could explore the effects of this compound on other neurotransmitter systems and brain regions.
Scientific Research Applications
{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride has been studied for its potential use in scientific research, particularly in the field of neuroscience. As a selective antagonist of the histamine H3 receptor, it has been shown to modulate neurotransmitter release in the brain, which could have implications for the treatment of various neurological disorders.
properties
IUPAC Name |
1-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2.ClH/c1-25-21-12-16(13-23-14-19-7-2-3-10-24-19)8-9-20(21)26-15-17-5-4-6-18(22)11-17;/h2-12,23H,13-15H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEZQIUPUFZCQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=CC(=CC=C3)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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